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Compound of Interest

Compound Name: 3-Propylcyclopentanone

Cat. No.: B2565938 Get Quote

This guide provides a detailed comparison of theoretical and experimental spectroscopic data

for the organic compound 3-propylcyclopentanone. It is intended for researchers, scientists,

and professionals in drug development who utilize spectroscopic techniques for molecular

characterization and structure elucidation. The comparison focuses on Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering insights into the accuracy and utility of computational prediction

methods alongside experimental data.

Data Presentation: A Comparative Analysis
The following tables summarize the predicted (theoretical) and expected (experimental)

spectroscopic data for 3-propylcyclopentanone. Theoretical predictions are typically

generated using computational chemistry methods like Density Functional Theory (DFT), which

can provide valuable insights into molecular structure and properties.[1][2][3] Experimental data

is derived from established spectroscopic principles and data from analogous compounds.

Table 1: ¹H NMR Chemical Shift Comparison (Solvent: CDCl₃, Reference: TMS)
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Expected Experimental
Chemical Shift (δ, ppm)

Hα (next to C=O) 2.10 - 2.30 2.00 - 2.40[4][5]

Hβ (on propyl chain) 1.40 - 1.60 1.35 - 1.55

Hγ (terminal CH₃) 0.90 - 1.00 0.85 - 0.95

Cyclopentanone Ring Protons 1.60 - 2.00 1.50 - 2.10

Table 2: ¹³C NMR Chemical Shift Comparison (Solvent: CDCl₃, Reference: TMS)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Expected Experimental
Chemical Shift (δ, ppm)

C=O (Carbonyl) 218 - 222 215 - 225[4]

Cα (next to C=O) 45 - 50 40 - 50

Cβ (on propyl chain) 30 - 35 28 - 33

Cγ (terminal CH₃) 13 - 15 13 - 15

Cyclopentanone Ring Carbons 20 - 40 20 - 40

Table 3: Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Expected Experimental
Wavenumber (cm⁻¹)

C=O Stretch (Ketone) 1735 - 1755 1740 - 1750[4]

C-H Stretch (sp³ CH, CH₂,

CH₃)
2850 - 3000 2870 - 2960[6]

C-H Bend (CH₂) 1450 - 1470 1450 - 1470

Table 4: Mass Spectrometry Fragmentation
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Fragmentation Process Predicted m/z
Expected Experimental
m/z

Molecular Ion [M]⁺ 126 126

α-cleavage (loss of C₃H₇) 83 83[4][5]

McLafferty Rearrangement 98 98[5][7]

Loss of C₂H₄ (from ring) 98 98

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are

generalized and may require optimization based on the specific instrumentation and sample

characteristics.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-propylcyclopentanone in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width

of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of about 250

ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few

thousand scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like 3-propylcyclopentanone, a "neat" spectrum

can be obtained by placing a single drop of the pure liquid between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates.[8]

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates should be acquired first and automatically subtracted from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or through a gas chromatography (GC) column for separation

from any impurities.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.[9]

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the abundance of each ion to generate the mass spectrum.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.[5] Common fragmentation pathways for ketones

include α-cleavage and McLafferty rearrangement.[4][7]

Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical and

experimental spectroscopic data for a given molecule like 3-propylcyclopentanone.
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Caption: Workflow for comparing theoretical and experimental spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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